2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a pyridine ring attached through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of pyridine-3-carboxylic acid with a suitable amine to form the carbamoyl intermediate.
Cyclohexane Ring Introduction: The carbamoyl intermediate is then reacted with cyclohexanecarboxylic acid under appropriate conditions to introduce the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a cyclohexane ring and a carboxylic acid group.
Pyridine-3-carboxylic acid: A compound with a pyridine ring and a carboxylic acid group.
Uniqueness
2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a pyridine ring linked through a carbamoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(pyridin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h3-4,7-8,10-11H,1-2,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWQUGLCPAHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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